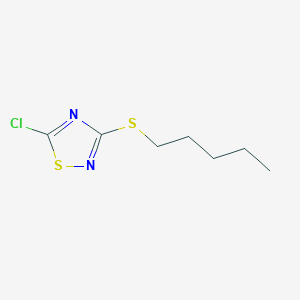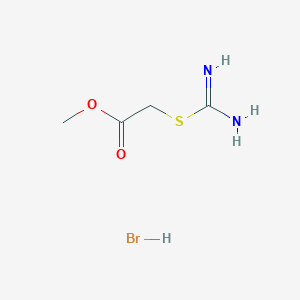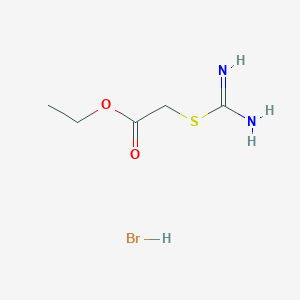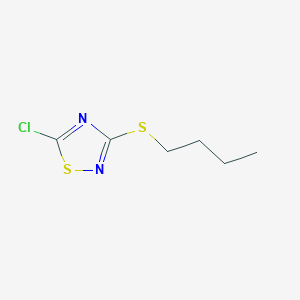
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole (5-CPS) is a small molecule that has been studied extensively for its potential applications in a variety of scientific fields. 5-CPS is a sulfur-containing heterocyclic compound that has a wide range of biological activities, including antiviral and antifungal activity. It is also known for its ability to act as an antioxidant and for its potential to act as a chemopreventive agent. 5-CPS has been studied extensively for its potential applications in a variety of scientific fields, including biomedical, pharmaceutical, and agricultural research.
Mechanism of Action
The exact mechanism of action of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole is not yet fully understood. It is believed that this compound interacts with various proteins and enzymes in the body, such as cytochrome P450 enzymes, which are involved in drug metabolism. It is also believed that this compound interacts with various receptors in the body, such as the estrogen receptor and the androgen receptor, which are involved in hormone signaling. Additionally, this compound is believed to act as an antioxidant, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antiviral and antifungal activity, and it has been studied for its potential to act as an antioxidant and as a chemopreventive agent. This compound has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to have the potential to act as an enzyme inhibitor, as well as for its potential to act as a ligand for various receptors.
Advantages and Limitations for Lab Experiments
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound is not toxic and is generally considered to be safe for laboratory use. However, one of the main limitations of using this compound in laboratory experiments is that it is not soluble in organic solvents, which can limit its use in certain applications.
Future Directions
Given the potential of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole to act as an antiviral, antifungal, antioxidant, chemopreventive, and enzyme inhibitor, there are a number of potential future directions for this compound research. These include further research into the mechanism of action of this compound, as well as research into the potential of this compound to act as a drug delivery system, a stabilizer for proteins, or a ligand for various receptors. Additionally, further research into the potential of this compound to act as an anti-inflammatory or anti-cancer agent is warranted. Finally, further research into the potential of this compound to be used in drug design and development is also necessary.
Synthesis Methods
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole can be synthesized using a variety of methods. The most common method is the reaction of this compound with an alkyl halide in the presence of an acid catalyst. The reaction is typically carried out in an aqueous solution at room temperature and can be completed in a few hours. Other methods of synthesis include the reaction of this compound with an alkyl halide in the presence of an acid catalyst, or the reaction of this compound with an alkyl halide in the presence of a base catalyst.
Scientific Research Applications
5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole has been studied extensively for its potential applications in a variety of scientific fields, including biomedical, pharmaceutical, and agricultural research. This compound has been found to have antiviral and antifungal activity, and it has been studied for its potential to act as an antioxidant and as a chemopreventive agent. This compound has also been studied for its potential to act as an enzyme inhibitor, as well as for its potential to act as a ligand for various receptors. Additionally, this compound has been studied for its potential to act as a stabilizer for proteins, as well as for its potential to act as a drug delivery system.
properties
IUPAC Name |
5-chloro-3-pentylsulfanyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S2/c1-2-3-4-5-11-7-9-6(8)12-10-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTAMUYUOHNZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)

![5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349958.png)

![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)
![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)

![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)